TW-37

Beschreibung

This compound is a small-molecule inhibitor of Bcl-2 investigated for its anti-cancer properties.

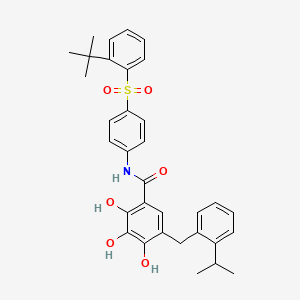

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35NO6S/c1-20(2)25-11-7-6-10-21(25)18-22-19-26(30(36)31(37)29(22)35)32(38)34-23-14-16-24(17-15-23)41(39,40)28-13-9-8-12-27(28)33(3,4)5/h6-17,19-20,35-37H,18H2,1-5H3,(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAPVTKIEGUPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CC2=CC(=C(C(=C2O)O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466395 | |

| Record name | TW-37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877877-35-5 | |

| Record name | TW-37 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877877355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TW-37 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TW-37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TW-37 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8NY4LUO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TW-37: A Technical Guide to a Dual Bcl-2/Mcl-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TW-37 is a novel, non-peptidic small-molecule inhibitor that has garnered significant interest in the field of oncology for its ability to simultaneously target two key anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family: Bcl-2 and myeloid cell leukemia 1 (Mcl-1). Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis (programmed cell death), leading to tumor progression and resistance to conventional therapies. By acting as a BH3 mimetic, this compound binds to the BH3-binding groove of both Bcl-2 and Mcl-1, preventing their interaction with pro-apoptotic proteins like Bax and Bak. This action unleashes the pro-apoptotic machinery, leading to cancer cell death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization.

Core Concepts: Mechanism of Action

This compound functions as a dual inhibitor of the anti-apoptotic proteins Bcl-2 and Mcl-1.[1][2] Its chemical structure, N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide, allows it to fit into the hydrophobic BH3-binding groove on the surface of these anti-apoptotic proteins. This groove is the natural binding site for pro-apoptotic "BH3-only" proteins (e.g., Bid, Bim, Bad), which act as sensors of cellular stress and initiators of apoptosis.

By occupying this groove, this compound competitively inhibits the binding of pro-apoptotic effector proteins like Bax and Bak to Bcl-2 and Mcl-1.[1][2] This disruption of the Bcl-2/Bax and Mcl-1/Bax heterodimers liberates Bax, allowing it to oligomerize and form pores in the mitochondrial outer membrane. This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.

Quantitative Data

The efficacy of this compound as a dual inhibitor is quantified by its binding affinities (Ki) for its target proteins and its cytotoxic effects (IC50) on various cancer cell lines.

Binding Affinities (Ki)

The inhibitory constants (Ki) of this compound for Bcl-2, Mcl-1, and another family member, Bcl-xL, have been determined using fluorescence polarization-based binding assays. These assays measure the displacement of a fluorescently labeled BH3 peptide from the target protein by the inhibitor.

| Target Protein | Binding Affinity (Ki) (nmol/L) |

| Mcl-1 | 260[1][2] |

| Bcl-2 | 290[1][2] |

| Bcl-xL | 1110[1][2] |

Table 1: Binding affinities of this compound for Bcl-2 family proteins.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) values of this compound have been determined in a variety of cancer cell lines, demonstrating its broad anti-cancer potential.

| Cell Line | Cancer Type | IC50 (µM) |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Not explicitly stated, but showed significant antiproliferative effect[1] |

| HCT-116 | Colorectal Cancer | Efficiently inhibited cell survival and proliferation at nM concentrations[3] |

| Primary human colon cancer cells | Colorectal Cancer | Efficiently inhibited cell survival and proliferation at nM concentrations[3] |

| Endothelial Cells | N/A | ~1.8[4] |

| IMR-5 | Neuroblastoma (N-Myc amplified) | 0.28[5] |

| Kelly | Neuroblastoma (N-Myc amplified) | 0.22[5] |

| SY5Y | Neuroblastoma | 0.96[5] |

| SKNAS | Neuroblastoma | 0.83[5] |

| BxPC-3 | Pancreatic Cancer | Dose-dependent inhibition (250-750 nmol/L) |

| Colo-357 | Pancreatic Cancer | Dose-dependent inhibition (250-750 nmol/L) |

Table 2: IC50 values of this compound in various cancer cell lines.

Experimental Protocols

Fluorescence Polarization-Based Binding Assay

This assay is crucial for determining the binding affinity (Ki) of this compound for Bcl-2 and Mcl-1.

Principle: A small, fluorescently labeled BH3 peptide that binds to the target protein (Bcl-2 or Mcl-1) will have a high fluorescence polarization value due to its slow tumbling in solution when bound to the large protein. When an unlabeled inhibitor like this compound is added, it competes for binding, displacing the fluorescent peptide, which then tumbles more rapidly, resulting in a lower fluorescence polarization value.

Detailed Protocol:

-

Reagents and Materials:

-

Recombinant human Bcl-2 and Mcl-1 proteins.

-

Fluorescently labeled BH3 peptide (e.g., FAM-labeled Bid-BH3 peptide).

-

Assay Buffer: 50 mM Tris (pH 7.5), 100 mM KCl, 1 mM EDTA, 0.05% pluronic F-68.

-

This compound stock solution in DMSO.

-

Black, low-volume 384-well plates.

-

Fluorescence polarization plate reader.

-

-

Procedure: a. Prepare a dilution series of this compound in the assay buffer. b. In each well of the 384-well plate, add a constant concentration of the recombinant target protein (e.g., 100 nM Bcl-2 or Mcl-1) and the fluorescently labeled BH3 peptide (e.g., 5 nM FAM-Bid-BH3). c. Add the different concentrations of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization). d. Incubate the plate at room temperature for 2 hours, protected from light. e. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore. f. Calculate the Ki value from the IC50 of the competition curve using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate that this compound disrupts the interaction between pro-apoptotic Bax and anti-apoptotic Bcl-2 or Mcl-1 within cancer cells.

Principle: An antibody specific for one protein (e.g., Bax) is used to pull down that protein from a cell lysate. If another protein (e.g., Bcl-2 or Mcl-1) is bound to the first protein, it will also be pulled down. The presence of the second protein is then detected by Western blotting.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., WSU-DLCL2) to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 3, 10 µmol/L) for 24 hours.

-

-

Protein Extraction:

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 1% CHAPS in Tris-buffered saline with protease and phosphatase inhibitors).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose beads.

-

Incubate a standardized amount of protein lysate (e.g., 500 µg) with an antibody specific for the protein of interest (e.g., anti-Bax antibody) overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the interacting proteins (e.g., anti-Bcl-2 and anti-Mcl-1).

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the proteins.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

-

MTT Addition and Incubation:

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can then bind to the cell surface. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.

Detailed Protocol:

-

Cell Treatment:

-

Treat cells with this compound at the desired concentrations and for the desired time to induce apoptosis.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be positive for Annexin V and negative for PI.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Visualizations

Signaling Pathway of this compound Induced Apoptosis

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to TW-37: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TW-37 is a novel, non-peptidic small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] Developed through a structure-based design, this compound targets the BH3-binding groove of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, intended to serve as a technical guide for researchers in oncology and drug development.

Chemical Structure and Identification

This compound is a complex synthetic organic molecule characterized by a polysubstituted benzamide core.

IUPAC Name: N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide[1]

Chemical Formula: C₃₃H₃₅NO₆S[1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Weight | 573.7 g/mol | [1] |

| XLogP3 | 7.8 | [1] |

| Appearance | Solid powder | [2] |

| Solubility | Insoluble in H₂O; ≥19.75 mg/mL in DMSO; ≥3.41 mg/mL in EtOH (with warming and sonication) | |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the anti-apoptotic Bcl-2 family proteins, with differential affinity for its members.

| Target Protein | Ki (Inhibitory Constant) |

| Mcl-1 | 0.26 µM |

| Bcl-2 | 0.29 µM |

| Bcl-xL | 1.11 µM |

Source:[3]

The primary mechanism of action of this compound involves its binding to the BH3-binding groove on anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-xL. This action prevents the sequestration of pro-apoptotic proteins such as Bax and Bak, leading to their activation, subsequent mitochondrial outer membrane permeabilization, and the initiation of the intrinsic apoptotic cascade.

Signaling Pathway

This compound exerts its anti-cancer effects through a multi-faceted signaling pathway that culminates in apoptosis and cell cycle arrest. A key aspect of its mechanism involves the downregulation of the Notch-1 signaling pathway.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, carefully remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value of this compound for the specific cell line.

Conclusion

This compound is a potent, dual inhibitor of Bcl-2 and Mcl-1 with significant anti-cancer properties demonstrated in preclinical studies. Its ability to induce apoptosis and cause S-phase cell cycle arrest, partly through the modulation of the Notch-1 signaling pathway, makes it a valuable tool for cancer research. This technical guide provides essential information on its chemical and biological characteristics to aid researchers in their investigations of this promising anti-cancer agent.

References

TW-37: A Pan-Bcl-2 Inhibitor Driving Apoptosis in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

TW-37 is a novel, non-peptidic small-molecule inhibitor that targets the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins.[1] Developed through a structure-based design, this compound binds to the BH3-binding groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, thereby disrupting their function and promoting programmed cell death, or apoptosis.[2][3] Overexpression of Bcl-2 family proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[4][5] This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis, detailing its mechanism of action, affected signaling pathways, and key experimental findings.

Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

This compound was designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., Bid, Bim, Bad), which are the natural antagonists of anti-apoptotic Bcl-2 proteins.[3] By occupying the hydrophobic groove on anti-apoptotic proteins, this compound prevents the sequestration of pro-apoptotic effector proteins like Bax and Bak.[6][7] This allows Bax and Bak to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately executing apoptosis.[2][8]

Signaling Pathway of this compound Induced Apoptosis

Caption: this compound inhibits anti-apoptotic Bcl-2 family proteins, leading to the activation of Bax and Bak and the initiation of the intrinsic apoptotic pathway.

Modulation of Key Signaling Pathways

Beyond its direct interaction with Bcl-2 family proteins, this compound has been shown to modulate other critical signaling pathways involved in cancer cell survival and proliferation.

Inactivation of the Notch-1 Signaling Pathway

In pancreatic cancer, this compound has been found to inactivate the Notch-1 signaling pathway.[6] Treatment with this compound leads to a downregulation of Notch-1 and its downstream target gene, Hes-1.[6] The Notch pathway is crucial for tumor cell proliferation and apoptosis evasion in pancreatic cancer.[6] The combination of this compound with Notch-1 downregulation (via siRNA or γ-secretase inhibitors) results in enhanced cell growth inhibition and apoptosis.[6]

Caption: this compound inactivates the Notch-1 signaling pathway, contributing to decreased cell growth and increased apoptosis in pancreatic cancer.

Attenuation of NF-κB Signaling

This compound has also been demonstrated to attenuate the nuclear factor-kappa B (NF-κB) signaling pathway in pancreatic cancer cells.[4][9] NF-κB is a transcription factor that regulates the expression of numerous genes involved in cell survival, proliferation, and angiogenesis.[4] this compound treatment leads to the downregulation of NF-κB and its downstream target genes, such as MMP-9 and VEGF, which are critical for invasion and angiogenesis.[4][9]

Caption: this compound attenuates NF-κB signaling, leading to the downregulation of genes involved in cancer cell invasion and angiogenesis.

Quantitative Data Summary

The efficacy of this compound has been quantified across various preclinical studies. The following tables summarize key data points.

Binding Affinity of this compound to Bcl-2 Family Proteins

| Protein | Binding Affinity (Ki) | Reference |

| Bcl-2 | 290 nmol/L | [2][3][10] |

| Bcl-xL | 1110 nmol/L | [2][3][10] |

| Mcl-1 | 260 nmol/L | [2][3][10] |

In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value | Treatment Conditions | Reference |

| BxPC-3 | Pancreatic Cancer | WST Assay | Growth Inhibition | Dose- and time-dependent | 250, 500, 750 nmol/L for 24, 48, 72h | [6] |

| Colo-357 | Pancreatic Cancer | WST Assay | Growth Inhibition | Dose- and time-dependent | 250, 500, 750 nmol/L for 24, 48, 72h | [6] |

| BxPC-3 | Pancreatic Cancer | Annexin V/PI | Apoptosis | 12% | 500 nmol/L for 48h | [6] |

| Colo-357 | Pancreatic Cancer | Annexin V/PI | Apoptosis | 14% | 500 nmol/L for 48h | [6] |

| WSU-DLCL2 | Diffuse Large Cell Lymphoma | Flow Cytometry (7-AAD) | Apoptosis | 37.3% | 300 nmol/L for 72h | [2] |

| WSU-DLCL2 | Diffuse Large Cell Lymphoma | Flow Cytometry (7-AAD) | Apoptosis | 71.4% | 400 nmol/L for 72h | [2] |

| Various B-cell lines | B-cell Tumors | Not specified | IC50 | 165–320 nM | Not specified | [7] |

| Endothelial Cells | - | Not specified | IC50 | ~2.2 µM | Not specified | [3] |

| Head and Neck Cancer Cells | Head and Neck Cancer | Not specified | IC50 | ~0.6 µM | Not specified | [3] |

Key Experimental Protocols

This section details the methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.

Cell Viability and Growth Inhibition Assays

1. WST-1 Assay [6]

-

Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface.

-

Protocol:

-

Seed 5 x 103 pancreatic cancer cells per well in a 96-well plate.

-

After 12 hours of incubation, treat cells with various concentrations of this compound (e.g., 250, 500, 750 nmol/L) for 24, 48, and 72 hours.

-

Add WST-1 reagent to each well and incubate for a specified time according to the manufacturer's instructions.

-

Measure the absorbance of the samples at the appropriate wavelength using a microplate reader.

-

2. Clonogenic Assay [6]

-

Principle: Assesses the ability of a single cell to grow into a colony, thus testing the long-term survival and proliferative capacity of cells after treatment.

-

Protocol:

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 72 hours).

-

Plate a known number of viable cells into new culture dishes.

-

Incubate for a period sufficient for colony formation (typically 1-3 weeks).

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies containing at least 50 cells.

-

Apoptosis Detection Assays

1. Annexin V-FITC and Propidium Iodide (PI) Staining [6][11]

-

Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Protocol:

-

Treat 5 x 105 cells with the desired concentration of this compound (e.g., 500 nmol/L) for a specified time (e.g., 48 hours).

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

2. Histone/DNA ELISA for Apoptosis [6]

-

Principle: Quantitatively measures the amount of histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.

-

Protocol:

-

Treat cells with this compound in a dose- and time-dependent manner.

-

Lyse the cells to release cytoplasmic contents.

-

Add the cytoplasmic fraction to a microplate coated with anti-histone antibodies.

-

Add a second anti-DNA antibody conjugated to an enzyme (e.g., peroxidase).

-

Add a colorimetric substrate and measure the absorbance, which is proportional to the amount of nucleosomes.

-

3. Caspase Activity Assay [2]

-

Principle: Measures the activity of key executioner caspases (e.g., caspase-3 and caspase-9) involved in the apoptotic cascade.

-

Protocol:

-

Treat cells with this compound (e.g., 400 nmol/L) for various time points (0, 4, 6, 8, 24 hours).

-

Lyse the cells and incubate the lysate with a caspase-specific substrate conjugated to a reporter molecule (e.g., a fluorophore or chromophore).

-

Measure the signal generated upon cleavage of the substrate by the active caspase using a fluorometer or spectrophotometer.

-

Protein Analysis

1. Western Blotting [4]

-

Principle: Detects specific proteins in a sample of cell lysate. It is used to assess the expression levels of proteins involved in apoptosis and other signaling pathways.

-

Protocol:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Notch-1, NF-κB, cleaved caspase-3).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Conclusion

This compound is a potent pan-Bcl-2 inhibitor that effectively induces apoptosis in a variety of cancer cell types. Its multi-faceted mechanism of action, involving direct inhibition of anti-apoptotic Bcl-2 family members and modulation of key survival pathways like Notch-1 and NF-κB, makes it a promising candidate for cancer therapy. The quantitative data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and similar BH3 mimetics. While extensive preclinical data supports its efficacy, the lack of progression into clinical trials highlights the challenges in translating potent in vitro activity into a clinically viable drug.[1] Nevertheless, this compound remains a valuable tool for studying the intricacies of apoptosis and for the development of next-generation Bcl-2 inhibitors.

References

- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a small molecule inhibitor of Bcl-2, mediates S phase cell cycle arrest and suppresses head and neck tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and invasion in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvemen… [ouci.dntb.gov.ua]

- 6. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SMI of Bcl-2 this compound is active across a spectrum of B-cell tumors irrespective of their proliferative and differentiation status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and invasion in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. aacrjournals.org [aacrjournals.org]

The Impact of Bcl-2 Inhibitor TW-37 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TW-37, a small-molecule inhibitor targeting the anti-apoptotic Bcl-2 family of proteins, has emerged as a promising agent in cancer therapy. Beyond its established role in inducing apoptosis, this compound exerts a significant influence on cell cycle regulation, primarily inducing a robust S-phase arrest in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the cell cycle effects of this compound, presents collated quantitative data from key studies, details the experimental protocols for investigating these effects, and visualizes the intricate signaling pathways involved.

Introduction

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members such as Bcl-2, Bcl-xL, and Mcl-1 often overexpressed in cancerous cells, contributing to their survival and resistance to therapy.[1] this compound is a novel non-peptide small molecule designed to mimic the BH3 domain of pro-apoptotic proteins, thereby competitively binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members and neutralizing their function.[1][2] This inhibition restores the cell's natural apoptotic machinery. Concurrent with apoptosis induction, a significant body of research demonstrates that this compound treatment leads to a profound halt in the cell division cycle, specifically an accumulation of cells in the S-phase.[1][3][4] This guide will dissect the mechanisms and experimental evidence of this critical, non-apoptotic function of this compound.

Mechanism of Action: S-Phase Cell Cycle Arrest

This compound-mediated cell cycle arrest is a multifaceted process that involves the modulation of key cell cycle regulatory proteins and signaling pathways. The primary effect observed across multiple cancer cell types is a significant increase in the population of cells within the S-phase of the cell cycle.[3][4][5]

Regulation of Cell Cycle Proteins

Studies have consistently shown that this compound treatment leads to a profound alteration in the expression of critical cell cycle regulators.[2][3][5] Specifically, the expression of cyclins and cyclin-dependent kinases (CDKs) that govern the G1/S transition and S-phase progression are significantly downregulated. These include:

-

Cyclin D1, Cyclin E, and Cyclin A: These cyclins are essential for progression through the G1 and S phases. Their decreased expression upon this compound treatment contributes to the observed cell cycle arrest.[3][5]

-

CDK4: As a key partner for Cyclin D, the downregulation of CDK4 further impedes the G1/S transition.[3][5]

Conversely, this compound treatment has been shown to increase the expression of CDK inhibitors:

-

p21 and p57: These proteins act as brakes on the cell cycle by inhibiting the activity of cyclin-CDK complexes. Their upregulation by this compound contributes to the halt in cell cycle progression.[3]

Furthermore, the transcription factor E2F-1 , which is crucial for the expression of genes required for S-phase entry and DNA synthesis, is also downregulated by this compound.[3][5]

Involvement of the Notch-1 Signaling Pathway

Emerging evidence points to the involvement of the Notch-1 signaling pathway in the antitumor activity of this compound, including its effects on the cell cycle.[3][5] Treatment with this compound has been shown to attenuate the expression of Notch-1 and its ligand Jagged-1.[3][5] The Notch signaling pathway is known to play a role in cell proliferation, and its inhibition by this compound likely contributes to the observed cell growth inhibition and S-phase arrest.[3]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the efficacy and cell cycle effects of this compound in different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OSCC3 | Head and Neck Squamous Cell Carcinoma | ~0.3 | [4] |

| UM-SCC-1 | Head and Neck Squamous Cell Carcinoma | ~0.3 | [4] |

| UM-SCC-74A | Head and Neck Squamous Cell Carcinoma | ~0.3 | [4] |

| Primary Human Endothelial Cells | - | 1.1 | [4] |

| IMR-5 | Neuroblastoma | 0.28 | [6] |

| Kelly | Neuroblastoma | 0.22 | [6] |

| SY5Y | Neuroblastoma | 0.96 | [6] |

| SKNAS | Neuroblastoma | 0.83 | [6] |

Table 2: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S-Phase | % of Cells in G2/M | Reference |

| BxPC-3 | Control | - | 25.34 | - | [3] |

| BxPC-3 | 500 nmol/L this compound | - | 45.89 | - | [3] |

| Colo-357 | Control | - | 24.49 | - | [3] |

| Colo-357 | 500 nmol/L this compound | - | 41.41 | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.

Cell Viability and Growth Inhibition Assays

4.1.1. WST-1 Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., pancreatic cancer cells) at a density of 5 x 10³ cells per well in a 96-well culture plate.

-

Cell Adhesion: Allow cells to adhere for 12 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

WST-1 Reagent Addition: After the incubation period, add WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for a specified time (typically 1-4 hours) at 37°C.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

4.1.2. Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

-

Cell Seeding: Seed a low density of cells in a culture dish.

-

Treatment: Treat the cells with this compound at various concentrations.

-

Incubation: Incubate the cells for a period sufficient for colony formation (typically 1-2 weeks), replacing the medium with fresh, drug-containing medium as needed.

-

Colony Staining: After incubation, fix the colonies with a suitable fixative (e.g., methanol) and stain with a staining solution (e.g., crystal violet).

-

Colony Counting: Count the number of colonies in each dish. A significant reduction in colony formation in treated cells compared to control indicates inhibition of cell growth/survival.[3]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[3]

-

Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 500 nmol/L) for a specified duration (e.g., 72 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Proteins

This method is used to detect and quantify the expression levels of specific cell cycle regulatory proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the cell cycle proteins of interest (e.g., Cyclin D1, CDK4, p21, etc.).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the level of protein expression.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of this compound induced S-phase cell cycle arrest.

References

- 1. This compound, a small molecule inhibitor of Bcl-2, mediates S phase cell cycle arrest and suppresses head and neck tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and induces apoptosis in pancreatic cancer: involvement of Notch-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

Preclinical Oncology Profile of TW-37: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TW-37 is a novel, non-peptidic small-molecule inhibitor targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] Overexpression of Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1, is a common feature in a variety of human cancers, contributing to tumor progression and resistance to conventional therapies.[3][4] this compound was designed to fit into the BH3-binding groove of these anti-apoptotic proteins, thereby disrupting their interaction with pro-apoptotic proteins like Bax and Bak, and ultimately promoting apoptosis.[5][6] This document provides a comprehensive overview of the preclinical research on this compound, summarizing its efficacy across various cancer models, detailing its mechanism of action, and outlining key experimental protocols.

Quantitative Efficacy Data

The anti-cancer activity of this compound has been evaluated in a range of cancer cell lines and animal models. The following tables summarize the key quantitative data from these preclinical studies.

Table 1: In Vitro Binding Affinity of this compound to Bcl-2 Family Proteins

| Target Protein | Binding Affinity (Ki) | Reference |

| Bcl-2 | 290 nmol/L | [5][6] |

| Mcl-1 | 260 nmol/L | [5][6] |

| Bcl-xL | 1,110 nmol/L | [5][6] |

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 | Notes | Reference |

| Diffuse Large Cell Lymphoma | WSU-DLCL2 | 290 ± 35 nmol/L | 72-hour exposure | [6] |

| Diffuse Large Cell Lymphoma | WSU-DLCL2 | 300 nM | Not specified | [7] |

| Head and Neck Squamous Cell Carcinoma | OSCC3, UM-SCC-1, UM-SCC-74A | ~0.3 µmol/L (average) | Not specified | [8] |

| Human Endothelial Cells | Primary HUVEC | 1.1 µmol/L | Not specified | [8] |

| Neuroblastoma | IMR-5 (N-Myc amplified) | 0.28 µM | Not specified | [9] |

| Neuroblastoma | Kelly (N-Myc amplified) | 0.22 µM | Not specified | [9] |

| Neuroblastoma | SY5Y | 0.96 µM | Not specified | [9] |

| Neuroblastoma | SKNAS | 0.83 µM | Not specified | [9] |

Table 3: In Vivo Antitumor Efficacy of this compound

| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |

| Diffuse Large Cell Lymphoma Xenograft (WSU-DLCL2) | SCID Mice | 20 mg/kg, 3x, in combination with CHOP | More complete tumor inhibition compared to either agent alone. | [10] |

| Pancreatic Cancer Xenograft | SCID Mice | Not specified | Significant inhibition of tumor growth. | [3] |

| Oral Cancer Xenograft (HSC-3) | Nude Mice | 15 mg/kg/day for 21 days | Significantly decreased tumor volume on day 16. | [1][11] |

| Colorectal Cancer Xenograft (HCT-116) | Mice | Intravenous injection | Inhibition of tumor growth. | [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through multiple mechanisms, primarily centered on the inhibition of Bcl-2 family proteins and the subsequent induction of apoptosis. It also impacts other critical signaling pathways involved in cell survival, proliferation, and angiogenesis.

Bcl-2 Family Inhibition and Apoptosis Induction

This compound directly binds to the BH3 groove of anti-apoptotic proteins like Bcl-2 and Mcl-1, preventing them from sequestering pro-apoptotic proteins.[6] This disruption leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases-9 and -3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[1][2]

References

- 1. Antitumor effect of this compound, a BH3 mimetic in human oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The preclinical analysis of this compound as a potential anti-colorectal cancer cell agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell Growth and Induces Apoptosis in Pancreatic Cancer: Involvement of Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and induces apoptosis in pancreatic cancer: involvement of Notch-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a small molecule inhibitor of Bcl-2, mediates S phase cell cycle arrest and suppresses head and neck tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. "this compound, a small-molecule inhibitor of Bcl-2, mediates S-phase cell cycl" by Naoki Ashimori, Benjamin David Zeitlin et al. [scholarlycommons.pacific.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Molecular Targets of TW-37 in Oncology: A Technical Guide

For Immediate Release

A Deep Dive into the Mechanism of Action of the Bcl-2 Family Inhibitor, TW-37, for Cancer Research and Drug Development Professionals

This technical guide provides a comprehensive overview of the target proteins of this compound, a small-molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanism of this compound, its binding affinities, and the experimental methodologies used to characterize its activity in cancer cells.

Core Target Profile of this compound: The Anti-Apoptotic Bcl-2 Family

This compound is a rationally designed, non-peptidic small molecule that targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins.[1][2] This family of proteins is central to the regulation of the intrinsic apoptotic pathway, and their overexpression is a common mechanism by which cancer cells evade programmed cell death. The primary targets of this compound are:

-

Bcl-2 (B-cell lymphoma 2): A key anti-apoptotic protein frequently overexpressed in a wide range of hematological malignancies and solid tumors.

-

Bcl-XL (B-cell lymphoma-extra large): Another critical pro-survival protein implicated in cancer cell survival and resistance to chemotherapy.

-

Mcl-1 (Myeloid cell leukemia 1): An essential anti-apoptotic protein whose amplification and overexpression are associated with poor prognosis and drug resistance in various cancers.

By binding to these proteins, this compound competitively inhibits their interaction with pro-apoptotic Bcl-2 family members, such as Bax and Bak. This disruption liberates the pro-apoptotic proteins, allowing them to oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[3][4]

Quantitative Binding Affinities of this compound

The efficacy of this compound as an inhibitor is quantified by its binding affinity to its target proteins. These values, typically expressed as the inhibition constant (Ki), indicate the concentration of the inhibitor required to produce half-maximal inhibition. Fluorescence polarization-based binding assays have been instrumental in determining these affinities.

| Target Protein | Binding Affinity (Ki) |

| Mcl-1 | 260 nmol/L |

| Bcl-2 | 290 nmol/L |

| Bcl-XL | 1,110 nmol/L |

Table 1: Summary of the binding affinities of this compound for its primary target proteins as determined by fluorescence polarization-based assays.[2][5][6]

Experimental Protocols for Characterizing this compound Activity

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action and cellular effects of this compound.

Fluorescence Polarization Assay for Binding Affinity

This assay quantitatively measures the binding interaction between this compound and its target proteins in a solution-based, homogeneous format.

Principle: The assay is based on the change in the polarization of fluorescently labeled BH3 peptides upon binding to Bcl-2 family proteins. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Bcl-2 family proteins, the tumbling rate is significantly reduced, leading to an increase in fluorescence polarization. This compound competes with the fluorescent peptide for binding to the target protein, causing a decrease in polarization in a concentration-dependent manner, from which the Ki can be calculated.

Protocol:

-

Reagents:

-

Purified recombinant Bcl-2, Bcl-XL, or Mcl-1 protein.

-

Fluorescently labeled BH3 peptide (e.g., FITC-labeled Bid-BH3 peptide).

-

This compound serially diluted to a range of concentrations.

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

-

-

Procedure:

-

In a microplate, combine the target protein and the fluorescently labeled BH3 peptide at optimized concentrations.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to reach binding equilibrium.

-

Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent peptide.

-

Co-Immunoprecipitation (Co-IP) to Assess Disruption of Protein-Protein Interactions

Co-IP is used to demonstrate that this compound disrupts the heterodimerization between anti-apoptotic and pro-apoptotic Bcl-2 family proteins within cancer cells.

Principle: An antibody specific to one protein of interest (the "bait," e.g., Bcl-2) is used to pull down this protein from a cell lysate. If other proteins (the "prey," e.g., Bax) are bound to the bait protein, they will be co-precipitated. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting. Treatment with this compound is expected to reduce the amount of co-precipitated pro-apoptotic protein.

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., WSU-DLCL2 lymphoma cells) to an appropriate density.

-

Treat the cells with this compound at a relevant concentration (e.g., 300 nmol/L) or vehicle control for a specified time.

-

-

Cell Lysis:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific for the bait protein (e.g., anti-Bcl-2 or anti-Mcl-1) overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the bait and prey proteins (e.g., anti-Bcl-2 and anti-Bax).

-

Detect the proteins using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.

-

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess the effect of this compound on cancer cell viability and proliferation.

Principle: Metabolically active cells with functional mitochondria can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., HCT-116 colorectal cancer cells) in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 10 nM to 1000 nM) for various time points (e.g., 48 and 72 hours).

-

-

MTT Incubation:

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), is used to detect these early apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalating agent, is used as a marker for late apoptotic or necrotic cells, as it can only enter cells with a compromised plasma membrane.

Protocol:

-

Cell Treatment:

-

Treat cancer cells with this compound at various concentrations and for different time points.

-

-

Cell Staining:

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC and PI fluorescence are detected in separate channels.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Propidium Iodide Cell Cycle Analysis

This method is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI in a cell is therefore directly proportional to its DNA content. Flow cytometry can then be used to distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Treatment and Fixation:

-

Treat cancer cells with this compound for a specified duration.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer, measuring the PI fluorescence.

-

-

Data Analysis:

-

Generate a histogram of DNA content.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Visualizing the Mechanism of Action of this compound

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.

References

- 1. studylib.net [studylib.net]

- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 6. Annexin V Apoptosis Assay Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

The Discovery and Development of TW-37: A Technical Guide

A small-molecule inhibitor targeting the Bcl-2 family of proteins, TW-37 has been a subject of significant preclinical research in the field of oncology. This document provides an in-depth technical overview of its discovery, mechanism of action, and the experimental methodologies used in its characterization.

Developed through a structure-based design strategy, this compound is a nonpeptidic small molecule engineered to mimic the BH3 domain of pro-apoptotic proteins. This design allows it to bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members, thereby inhibiting their function and promoting apoptosis in cancer cells.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent binding to key anti-apoptotic proteins and its cytotoxic effects against a range of cancer cell lines.

Binding Affinity of this compound to Bcl-2 Family Proteins

The binding affinities of this compound to recombinant Bcl-2, Bcl-xL, and Mcl-1 proteins were determined using fluorescence polarization-based binding assays. The inhibition constant (Ki) values highlight its potent inhibition of Mcl-1 and Bcl-2.

| Target Protein | Ki (nmol/L)[1][2] |

| Mcl-1 | 260 |

| Bcl-2 | 290 |

| Bcl-xL | 1110 |

Cellular Activity of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, showcasing its broad anti-cancer potential.

| Cell Line | Cancer Type | IC50 (µM) |

| WSU-DLCL2 | Diffuse Large Cell Lymphoma | 0.29[1] |

| Kelly | Neuroblastoma | 0.22[3] |

| IMR-5 | Neuroblastoma | 0.28[3] |

| SKNAS | Neuroblastoma | 0.83[3] |

| SY5Y | Neuroblastoma | 0.96[3] |

| BxPC-3 | Pancreatic Cancer | ~0.5 (estimated from graphical data)[4] |

| Colo-357 | Pancreatic Cancer | ~0.5 (estimated from graphical data)[4] |

| OSCC3 | Head and Neck Squamous Cell Carcinoma | ~0.3 (average for HNSCC lines)[5] |

| UM-SCC-1 | Head and Neck Squamous Cell Carcinoma | ~0.3 (average for HNSCC lines)[5] |

| UM-SCC-74A | Head and Neck Squamous Cell Carcinoma | ~0.3 (average for HNSCC lines)[5] |

| Primary Human Endothelial Cells | - | 1.1[5] |

Signaling Pathways Modulated by this compound

This compound primarily exerts its pro-apoptotic effects by targeting the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway. Furthermore, studies have revealed its influence on other critical signaling cascades implicated in cancer progression.

The Bcl-2 Family Signaling Pathway and this compound's Mechanism of Action

The Bcl-2 family of proteins consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bid, Bim). In cancer cells, the overexpression of anti-apoptotic proteins prevents the activation of pro-apoptotic effectors, leading to cell survival. This compound disrupts this balance by binding to the BH3-binding groove of anti-apoptotic proteins, displacing pro-apoptotic BH3-only proteins. This leads to the activation of Bax and Bak, which then oligomerize in the mitochondrial outer membrane, forming pores that release cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering caspase activation and apoptosis.

Modulation of Downstream Signaling Pathways

Beyond its direct interaction with Bcl-2 family proteins, this compound has been shown to modulate other signaling pathways that are crucial for cancer cell survival and proliferation.

-

NF-κB Pathway: In pancreatic cancer, this compound has been found to inhibit the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation[5].

-

Notch-1 Signaling: this compound can also attenuate the Notch-1 signaling pathway, which is implicated in the regulation of cell fate, proliferation, and apoptosis in various cancers[4].

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

Fluorescence Polarization-Based Binding Assay

This competitive binding assay is used to determine the binding affinity of this compound for Bcl-2 family proteins.

Principle: A fluorescently labeled BH3 peptide (tracer) binds to the target protein, resulting in a high fluorescence polarization (FP) signal. Unlabeled this compound competes with the tracer for binding, causing a decrease in the FP signal in a concentration-dependent manner.

Protocol:

-

Reagents:

-

Recombinant Bcl-2, Bcl-xL, or Mcl-1 protein.

-

Fluorescein-labeled Bak-BH3 peptide (tracer).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.05% bovine serum albumin (BSA).

-

This compound stock solution in DMSO.

-

-

Procedure:

-

A fixed concentration of the target protein and the fluorescent tracer are incubated in the assay buffer in a black 384-well plate.

-

Serial dilutions of this compound are added to the wells.

-

The plate is incubated at room temperature for 2 hours to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

-

Data Analysis:

-

The FP values are plotted against the logarithm of the this compound concentration.

-

The IC50 value is determined from the resulting sigmoidal curve.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd), where Kd is the dissociation constant of the tracer.

-

Co-Immunoprecipitation

This technique is used to demonstrate that this compound disrupts the interaction between pro-apoptotic and anti-apoptotic Bcl-2 family proteins within cells.

Principle: An antibody specific for one protein is used to pull down that protein from a cell lysate. If other proteins are bound to the target protein, they will also be precipitated. The presence of these interacting proteins is then detected by Western blotting.

Protocol:

-

Cell Treatment and Lysis:

-

Cancer cells (e.g., WSU-DLCL2) are treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

-

Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., CHAPS lysis buffer) containing protease inhibitors.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.

-

The pre-cleared lysate is incubated with an antibody specific for an anti-apoptotic protein (e.g., anti-Mcl-1 or anti-Bcl-2) overnight at 4°C with gentle rotation.

-

Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for another 2-4 hours to capture the immune complexes.

-

The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

-

Western Blotting:

-

The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for the pro-apoptotic proteins of interest (e.g., anti-Bax or anti-Bid).

-

A secondary antibody conjugated to horseradish peroxidase is used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.

-

Cell Viability Assays (MTT and Clonogenic Assay)

These assays are used to assess the cytotoxic and cytostatic effects of this compound on cancer cells.

-

MTT Assay: Measures the metabolic activity of cells as an indicator of viability.

-

Clonogenic Assay: Assesses the ability of single cells to proliferate and form colonies.

MTT Assay Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

-

The formazan crystals formed by viable cells are solubilized with DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

Clonogenic Assay Protocol:

-

Cells are treated with this compound for a defined period.

-

After treatment, cells are harvested, counted, and seeded at low density in 6-well plates.

-

The plates are incubated for 1-3 weeks to allow for colony formation.

-

Colonies are fixed with methanol and stained with crystal violet.

-

Colonies containing at least 50 cells are counted.

-

The surviving fraction is calculated as the plating efficiency of treated cells divided by the plating efficiency of control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI), a fluorescent DNA-binding dye, is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

-

Cells are treated with this compound for the desired time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry.

-

The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

Cell Cycle Analysis

This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry is used to measure the fluorescence of a population of cells, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol:

-

Cells are treated with this compound for a specific duration.

-

Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

The fixed cells are washed with PBS and treated with RNase A to degrade RNA.

-

Propidium iodide is added to the cells.

-

The stained cells are analyzed by flow cytometry.

-

The percentages of cells in each phase of the cell cycle are determined using cell cycle analysis software.

In Vivo Xenograft Study

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice (e.g., SCID mice), where they form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored.

Protocol:

-

Tumor Implantation:

-

WSU-DLCL2 cells are injected subcutaneously into the flank of SCID mice.

-

Tumors are allowed to grow to a palpable size.

-

-

Treatment:

-

Mice are randomized into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound in combination with chemotherapy).

-

This compound is administered intravenously at a predetermined dose and schedule (e.g., 20 mg/kg for three consecutive days)[1].

-

-

Monitoring and Endpoint:

-

Tumor volume is measured regularly using calipers.

-

The body weight and overall health of the mice are monitored.

-

At the end of the study, mice are euthanized, and the tumors are excised and weighed.

-

Tumor tissues can be used for further analysis, such as immunohistochemistry to assess apoptosis and proliferation.

-

References

TW-37: A Preclinical In-depth Technical Guide on a Novel Bcl-2 Family Inhibitor for Solid Tumor Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TW-37 is a novel, small-molecule inhibitor targeting the anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1. By binding to the BH3-binding groove of these proteins, this compound disrupts their interaction with pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway in cancer cells. Extensive preclinical research has demonstrated the potential of this compound as a therapeutic agent for a variety of solid tumors, both as a monotherapy and in combination with conventional chemotherapy. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and relevant experimental protocols for this compound, intended to serve as a resource for researchers and drug development professionals in the field of oncology.

Mechanism of Action

This compound functions as a BH3 mimetic, competitively binding to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins. This action displaces pro-apoptotic BH3-only proteins (e.g., Bid, Bim, Bad), leading to the activation of Bax and Bak. The subsequent oligomerization of Bax and Bak on the mitochondrial outer membrane results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and ultimately, caspase activation and apoptotic cell death.

Furthermore, preclinical studies have elucidated the involvement of this compound in modulating key signaling pathways implicated in tumorigenesis and survival. These include the STAT3, NF-κB, and Notch-1 signaling cascades. By inhibiting these pathways, this compound exerts pleiotropic anti-cancer effects beyond direct apoptosis induction, including cell cycle arrest and inhibition of angiogenesis.

Preclinical Efficacy and Quantitative Data

The anti-tumor activity of this compound has been evaluated in a range of solid tumor models. The following tables summarize the key quantitative data from these preclinical studies.

Table 1: In Vitro Binding Affinity of this compound to Bcl-2 Family Proteins

| Target Protein | Binding Affinity (Ki) |

| Bcl-2 | 290 nM |

| Bcl-xL | 1,110 nM |

| Mcl-1 | 260 nM |

Table 2: In Vitro Cytotoxicity of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 |

| OSCC3 | Head and Neck Squamous Cell Carcinoma | ~0.3 µM |

| UM-SCC-1 | Head and Neck Squamous Cell Carcinoma | ~0.3 µM |

| UM-SCC-74A | Head and Neck Squamous Cell Carcinoma | ~0.3 µM |

| BxPC-3 | Pancreatic Cancer | Not explicitly stated, but significant growth inhibition observed |

| Colo-357 | Pancreatic Cancer | Not explicitly stated, but significant growth inhibition observed |

| IMR-5 | Neuroblastoma (N-Myc amplified) | 0.28 µM |

| Kelly | Neuroblastoma (N-Myc amplified) | 0.22 µM |

| SY5Y | Neuroblastoma | 0.96 µM |

| SKNAS | Neuroblastoma | 0.83 µM |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Treatment Regimen | Outcome |

| Head and Neck | HNSCC xenografts | 15 mg/kg daily | Modest anti-tumor effects, inhibited tumor angiogenesis, induced apoptosis |

| Head and Neck | HNSCC xenografts | This compound + Cisplatin | Enhanced time to tumor failure compared to single agents |

| Neuroblastoma | Kelly xenografts | Not specified | Decrease in tumor growth and favorable survival |

Key Signaling Pathways Modulated by this compound

This compound has been shown to modulate several critical signaling pathways that are often dysregulated in cancer.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many solid tumors. This compound has been shown to inhibit the transcriptional activity of STAT3, leading to an S-phase cell cycle arrest.

Caption: this compound inhibits the pro-survival STAT3 signaling pathway.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is crucial for regulating immune responses, inflammation, and cell survival. Its aberrant activation is a hallmark of many cancers. Bcl-2 can initiate a pro-angiogenic signaling pathway mediated by NF-κB transcriptional activity. By targeting Bcl-2, this compound can indirectly suppress NF-κB-mediated pro-angiogenic chemokine expression.

Caption: this compound indirectly suppresses the pro-angiogenic NF-κB pathway.

Attenuation of the Notch-1 Signaling Pathway